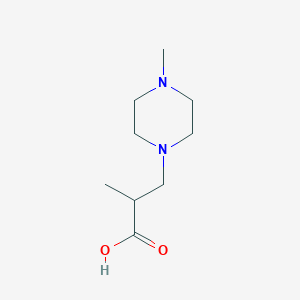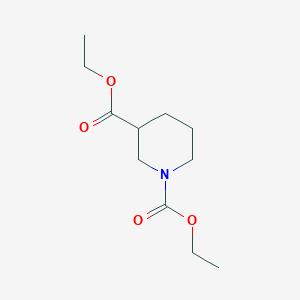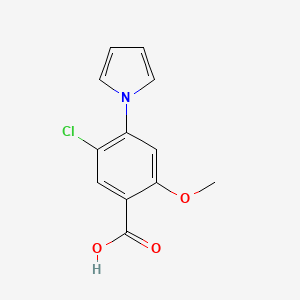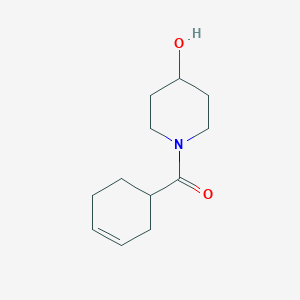
2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid
Overview
Description
“2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid” is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.228 . It falls under the categories of Aliphatic Cyclic Structures, Aliphatic Heterocycles, Aromatic Heterocycles, Amines, Aliphatic Amines, Tertiary Amines, Carboxylic Acids, and Aliphatic Carboxylic Acids .
Molecular Structure Analysis
The molecular structure of “2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid” can be represented by the SMILES string: CN1CCN(CCC(O)=O)CC1 . The InChIKey for this compound is JSHLMMUXJIDENZ-UHFFFAOYSA-N .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been used in the synthesis of macrocyclic peptides and cyclic peptides, with its structure determined through X-ray crystal analysis (Yamashita, Kojima, Hirotsu, & Ohsuka, 2009).
Chemical Modifications and Derivatives
- Research into the structure-activity relationship of phenyl alkyl ethers led to the synthesis of derivatives of 2-methyl-3-(4-methylpiperazin-1-yl)propanoic acid for potential use as PPARgamma agonists, aiming to improve solubility and selective activity (Collins et al., 1998).
- Studies on the metabolism of related compounds in rat bile have been conducted, identifying various metabolites and demonstrating extensive metabolism in rat bile (Jiang et al., 2007).
Synthesis of Key Precursors
- The compound has been utilized in the synthesis of key precursors for pharmaceuticals, such as imatinib, demonstrating an efficient in situ synthesis method (Koroleva et al., 2012).
Biological Activity and Applications
- Synthesis of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid derivatives showcased significant antiproliferative effects against certain cancer cell lines, indicating potential applications in cancer research (Božić et al., 2017).
- Novel series of 2-methyl-4-(4-methylpiperazin-1-yl) derivatives have been synthesized for research purposes, demonstrating the versatility of the compound in creating diverse chemical structures (Kohara et al., 2002).
Synthesis of Novel Compounds
- A range of N-methylpiperazine derivatives, including those related to 2-methyl-3-(4-methylpiperazin-1-yl)propanoic acid, were synthesized for potential applications in pharmaceutical research (Koroleva et al., 2011).
Development of New Analytical Methods
- Analytical methods for quality control of active pharmaceutical ingredients related to 2-methyl-3-(4-methylpiperazin-1-yl)propanoic acid derivatives have been explored, indicating its importance in drug development (Zubkov et al., 2016).
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it is difficult to determine the specific biochemical pathways that 2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid affects . Once the targets are identified, it will be possible to map out the downstream effects on various biochemical pathways.
Result of Action
The molecular and cellular effects of 2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can impact how 2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid interacts with its targets and carries out its functions.
properties
IUPAC Name |
2-methyl-3-(4-methylpiperazin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(9(12)13)7-11-5-3-10(2)4-6-11/h8H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIPVDJAXDUQCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(4-methylpiperazin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[1-(Methylamino)ethyl]benzene-1-sulfonamide](/img/structure/B1418512.png)





![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B1418519.png)
![Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate](/img/structure/B1418520.png)

![2-[3,4-Dihydro-1(2H)-quinolinylmethyl]-4-fluoroaniline](/img/structure/B1418523.png)
![[2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine](/img/structure/B1418528.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1418529.png)

amine](/img/structure/B1418534.png)